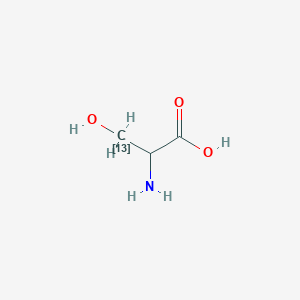
DL-Serine-3-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Serine-3-13C can be achieved through several methods. One common approach involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by a series of chemical reactions . Another method involves the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
DL-Serine-3-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce an amine derivative.
科学研究应用
DL-Serine-3-13C has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme mechanisms and protein structure due to its similarity to serine.
作用机制
The mechanism of action of DL-Serine-3-13C involves its interaction with specific molecular targets and pathways. As a non-standard amino acid, it can be incorporated into proteins, potentially altering their structure and function. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing enzyme activity and protein stability .
相似化合物的比较
Similar Compounds
Serine: Structurally similar, but lacks the carbon-13 isotope.
Threonine: Contains an additional methyl group compared to serine.
3-Hydroxyalanine: Similar structure but different stereochemistry.
Uniqueness
DL-Serine-3-13C is unique due to the presence of the carbon-13 isotope, which makes it useful in isotopic labeling studies. This property allows researchers to track the compound in metabolic pathways and study its interactions in greater detail .
属性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
106.09 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1 |
InChI 键 |
MTCFGRXMJLQNBG-OUBTZVSYSA-N |
手性 SMILES |
[13CH2](C(C(=O)O)N)O |
规范 SMILES |
C(C(C(=O)O)N)O |
序列 |
S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


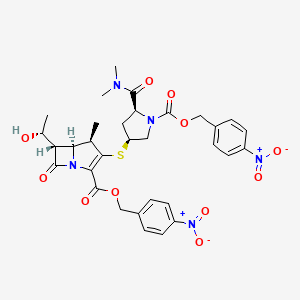

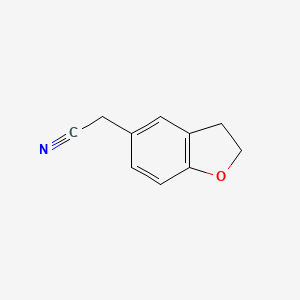
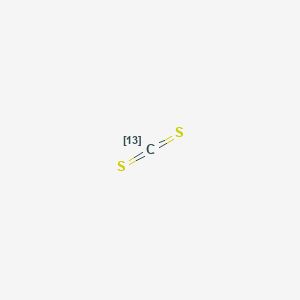

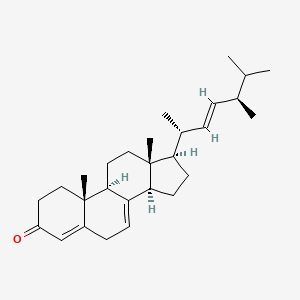

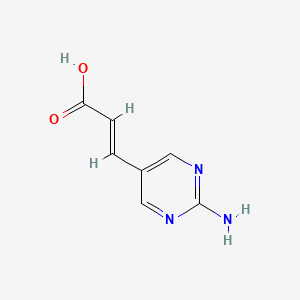

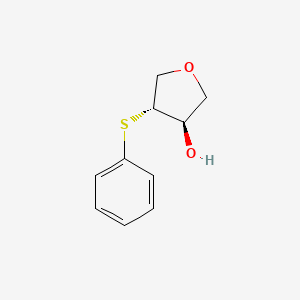
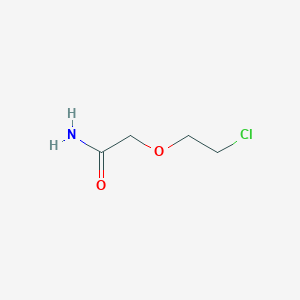
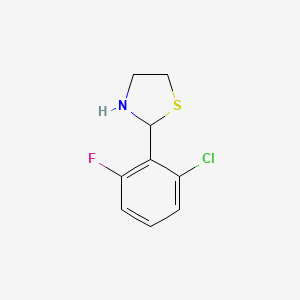
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

